

Ecotoxicity Profile: A Comparative Analysis of Triadimenol and Its Key Metabolites

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triadimenol-d4*

Cat. No.: *B15597240*

[Get Quote](#)

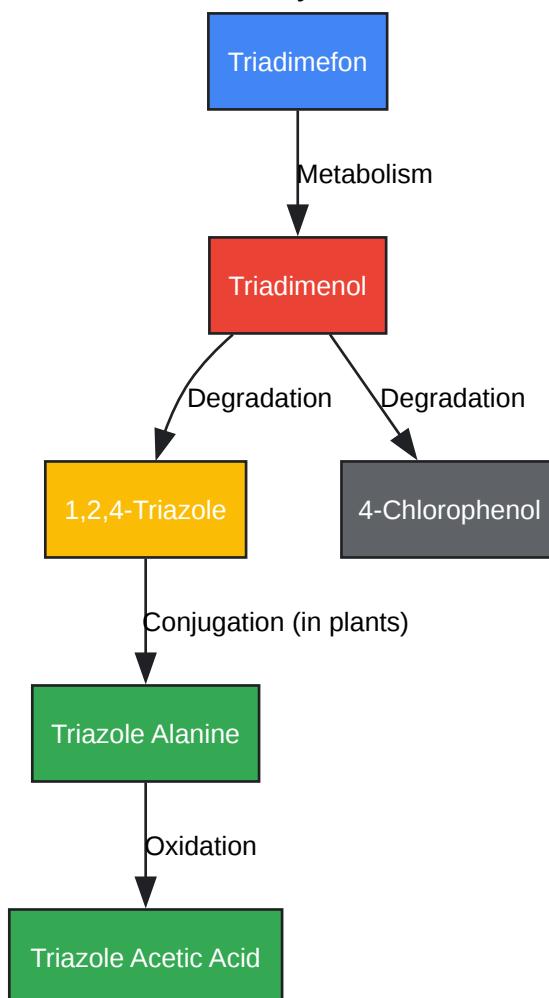
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ecotoxicity of the fungicide triadimenol and its principal metabolites: 1,2,4-triazole, triazole alanine, and triazole acetic acid. The information presented herein is intended to support environmental risk assessments and inform research and development in the fields of agrochemicals and environmental science. All experimental data is summarized in clear, comparative tables, and detailed methodologies for the key toxicity tests are provided.

Metabolic Pathway of Triadimenol

Triadimenol is a systemic fungicide that can be formed from the metabolism of another fungicide, triadimefon.^{[1][2]} In the environment, particularly in soil and water, triadimenol undergoes further degradation. The primary metabolic pathway involves the cleavage of the molecule, leading to the formation of 4-chlorophenol and 1,2,4-triazole.^[3] The 1,2,4-triazole can then be taken up by plants and conjugated with serine to form triazole alanine.^[2] Triazole alanine can be further transformed into triazole acetic acid.^{[3][4]}

Metabolic Pathway of Triadimenol

[Click to download full resolution via product page](#)

Caption: Metabolic degradation pathway of Triadimenol.

Ecotoxicity Data Summary

The following tables summarize the available acute ecotoxicity data for triadimenol and its metabolites across three trophic levels: fish, aquatic invertebrates (daphnids), and algae. It is important to note that there is a significant lack of aquatic ecotoxicity data for the metabolites triazole alanine and triazole acetic acid. The available data for these compounds are primarily

from mammalian studies and are included for informational purposes, with the strong caveat that they are not directly comparable to aquatic toxicity values.

Table 1: Acute Ecotoxicity of Triadimenol and Its Metabolites in Fish

Substance	Species	Exposure Duration	Endpoint	Value (mg/L)	Reference
Triadimenol	Danio rerio (Zebrafish)	96 hours	LC50	>59.15	[5]
1,2,4-Triazole	Salmo gairdneri (Rainbow Trout)	96 hours	LC50	>760	[6]
Triazole Alanine	Not Available	-	-	-	-
Triazole Acetic Acid	Not Available	-	-	-	-

Table 2: Acute Ecotoxicity of Triadimenol and Its Metabolites in Aquatic Invertebrates

Substance	Species	Exposure Duration	Endpoint	Value (mg/L)	Reference
Triadimenol	Daphnia magna	48 hours	EC50	Data not found	
1,2,4-Triazole	Daphnia magna	48 hours	EC50	>100	[6]
Triazole Alanine	Not Available	-	-	-	-
Triazole Acetic Acid	Not Available	-	-	-	-

Table 3: Acute Ecotoxicity of Triadimenol and Its Metabolites in Algae

Substance	Species	Exposure Duration	Endpoint	Value (mg/L)	Reference
Triadimenol	Data not found	-	-	-	
1,2,4-Triazole	Data not found	-	-	-	
Triazole	Not Available	-	-	-	
Alanine					
Acetic Acid	Not Available	-	-	-	

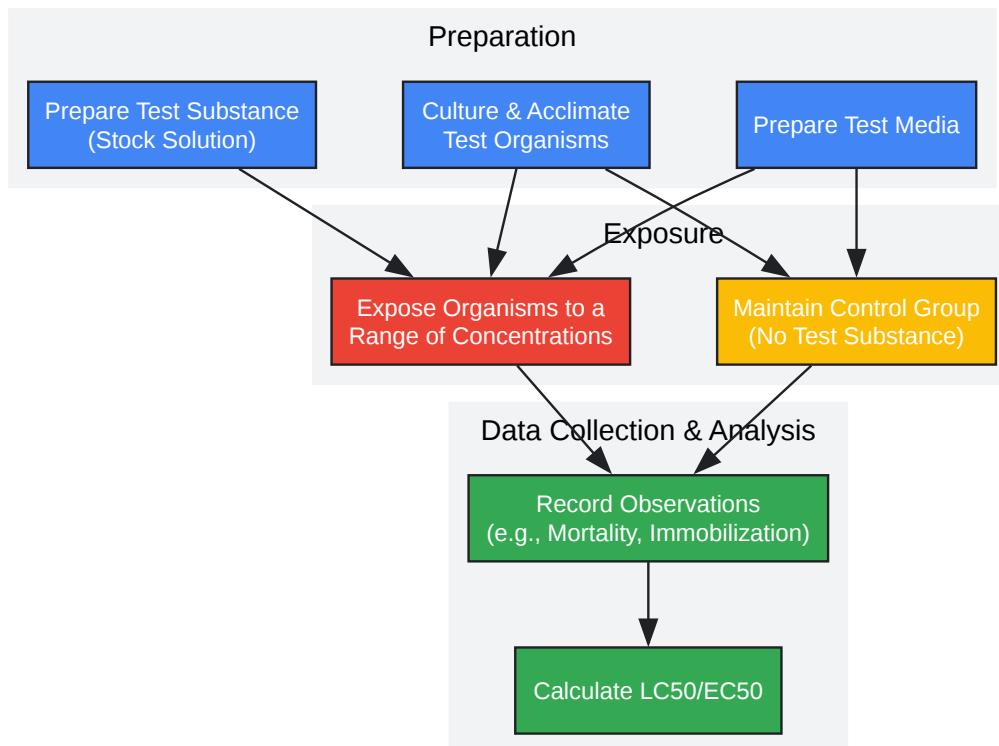
Table 4: Mammalian Acute Toxicity Data for Triazole Metabolites (for reference)

Substance	Species	Route	Endpoint	Value (mg/kg bw)	Reference
1,2,4-Triazole	Rat	Oral	LD50	1648	[7]
Triazole	Rat, Mouse	Oral	LD50	>5000	[8]
Alanine					
Acetic Acid	Rat	Oral	LD50	>5000	[8]

Experimental Protocols

The ecotoxicity data presented are typically generated following standardized international guidelines. The most commonly used are the OECD Guidelines for the Testing of Chemicals. Below are summaries of the key acute toxicity test protocols.

General Workflow for Acute Aquatic Ecotoxicity Testing

[Click to download full resolution via product page](#)

Caption: General workflow for acute aquatic ecotoxicity tests.

OECD Guideline 203: Fish, Acute Toxicity Test

This guideline details the methodology for determining the acute lethal toxicity of substances to fish.[6][9][10]

- **Test Organism:** Commonly used species include Rainbow Trout (*Oncorhynchus mykiss*) or Zebrafish (*Danio rerio*).[5][6] At least seven fish are used for each test concentration and for the controls.[9]

- Test Duration: The exposure period is typically 96 hours.[1][6]
- Procedure: Fish are exposed to at least five concentrations of the test substance arranged in a geometric series.[9] Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[6]
- Endpoint: The primary endpoint is the median lethal concentration (LC50), which is the concentration of the substance that is lethal to 50% of the test fish within the 96-hour period. [6]

OECD Guideline 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of substances to aquatic invertebrates, specifically daphnids.[11]

- Test Organism: Daphnia magna is a commonly used species. Young daphnids, less than 24 hours old, are used for the test.[8] At least 20 animals, divided into four groups of five, are used for each test concentration and for the controls.[11]
- Test Duration: The exposure period is 48 hours.[8][12]
- Procedure: Daphnids are exposed to a range of at least five concentrations of the test substance.[11] Immobilization, defined as the inability to swim after gentle agitation, is observed at 24 and 48 hours.[12]
- Endpoint: The main endpoint is the median effective concentration (EC50), which is the concentration that causes immobilization in 50% of the daphnids within 48 hours.[8]

OECD Guideline 201: Alga, Growth Inhibition Test

This guideline is used to determine the effects of a substance on the growth of freshwater microalgae.[13]

- Test Organism: Commonly used species include Pseudokirchneriella subcapitata and Desmodesmus subspicatus.[4]

- Test Duration: The test is typically conducted over 72 hours.[4]
- Procedure: Exponentially growing algal cultures are exposed to at least five different concentrations of the test substance. The growth of the algae is measured over the test period, usually by determining cell density.[13]
- Endpoint: The endpoint is the EC50, which is the concentration of the test substance that causes a 50% reduction in either the growth rate or the yield of the algae compared to the control.

Discussion

Based on the available data, triadimenol exhibits moderate acute toxicity to fish. The LC50 value for *Danio rerio* being greater than 59.15 mg/L suggests that high concentrations are required to cause acute mortality.[5]

In contrast, its metabolite, 1,2,4-triazole, appears to have a significantly lower acute aquatic toxicity. The 96-hour LC50 for rainbow trout was greater than 760 mg/L, and the 48-hour EC50 for *Daphnia magna* was greater than 100 mg/L.[6] This indicates a low potential for acute adverse effects on these aquatic organisms.

For the other key metabolites, triazole alanine and triazole acetic acid, a direct comparison of aquatic toxicity is not possible due to the lack of available data. However, the mammalian data, which show low acute oral toxicity (LD50 > 5000 mg/kg bw), suggest that their toxicity to aquatic organisms might also be low.[8] It is crucial to emphasize that this is an extrapolation and dedicated aquatic toxicity studies are needed for a definitive conclusion.

The degradation of triadimenol to the less acutely toxic 1,2,4-triazole in the environment could be considered a detoxification pathway in terms of acute effects. However, the persistence and potential for chronic effects of both the parent compound and its metabolites should also be taken into account for a comprehensive environmental risk assessment.

Conclusion

This comparative guide highlights the differences in the ecotoxicity profiles of triadimenol and its primary metabolites. Triadimenol itself presents a moderate acute risk to aquatic life, while its metabolite, 1,2,4-triazole, demonstrates a significantly lower acute toxicity. There is a

notable data gap regarding the aquatic ecotoxicity of triazole alanine and triazole acetic acid, which warrants further investigation to complete the environmental risk profile of triadimenol. Researchers and professionals in drug and pesticide development should consider the full metabolic pathway and the varying toxicity of the resulting compounds when evaluating the environmental safety of new and existing chemical products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. fao.org [fao.org]
- 6. researchgate.net [researchgate.net]
- 7. analle-chimie.univ-ovidius.ro [alle-chimie.univ-ovidius.ro]
- 8. aidic.it [aidic.it]
- 9. chemsafetypro.com [chemsafetypro.com]
- 10. analle-chimie.univ-ovidius.ro [alle-chimie.univ-ovidius.ro]
- 11. researchgate.net [researchgate.net]
- 12. A comprehensive review of 1,2,4-triazole fungicide toxicity in zebrafish (*Danio rerio*): A mitochondrial and metabolic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Ecotoxicity Profile: A Comparative Analysis of Triadimenol and Its Key Metabolites]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15597240#ecotoxicity-comparison-of-triadimenol-and-its-metabolites>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com